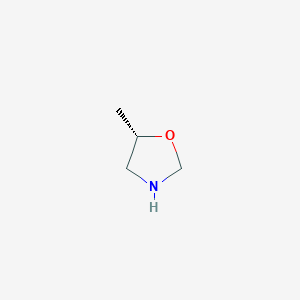

(5S)-5-Methyl-1,3-oxazolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-methyl-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4-2-5-3-6-4/h4-5H,2-3H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVZPVWFLGXUAU-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (5S)-5-Methyl-1,3-oxazolidine from L-alanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of (5S)-5-Methyl-1,3-oxazolidine, a valuable chiral building block in drug discovery and development, starting from the readily available amino acid L-alanine. The synthesis is a two-step process involving the reduction of L-alanine to the corresponding amino alcohol, L-alaninol, followed by cyclization with formaldehyde. This document will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and offer insights into the critical parameters for a successful and stereochemically controlled synthesis.

Introduction: The Significance of (5S)-5-Methyl-1,3-oxazolidine

Chiral oxazolidines are a privileged scaffold in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents. Their rigid, five-membered ring structure can impart conformational constraint and introduce stereochemical complexity, which are crucial for specific molecular recognition at biological targets. The (5S)-5-Methyl-1,3-oxazolidine moiety, derived from the natural amino acid L-alanine, offers a versatile and stereochemically defined starting point for the synthesis of more complex molecules. Its utility spans from being a key intermediate in the synthesis of chiral auxiliaries and ligands to forming the core of pharmacologically active compounds.

Synthetic Strategy: A Two-Step Approach from L-alanine

The transformation of L-alanine into (5S)-5-Methyl-1,3-oxazolidine is efficiently achieved through a two-step synthetic sequence. The first step involves the reduction of the carboxylic acid functionality of L-alanine to a primary alcohol, yielding (S)-2-amino-1-propanol, commonly known as L-alaninol. The second step is the condensation of L-alaninol with a formaldehyde source to construct the oxazolidine ring. The stereocenter at the 5-position of the oxazolidine ring is directly inherited from the starting L-alanine, ensuring the desired (5S) configuration.

Caption: Overall synthetic pathway from L-alanine to (5S)-5-Methyl-1,3-oxazolidine.

Part 1: Reduction of L-alanine to L-alaninol

The reduction of the carboxylic acid group of L-alanine is a critical first step. Two primary methods are commonly employed, utilizing either lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄). The choice of reducing agent depends on the desired scale, safety considerations, and available equipment.

Method A: Lithium Aluminum Hydride (LAH) Reduction

LAH is a powerful reducing agent capable of directly reducing carboxylic acids to alcohols. This method is highly effective but requires stringent anhydrous conditions and careful handling due to the pyrophoric nature of LAH.

Causality Behind Experimental Choices:

-

Anhydrous THF: LAH reacts violently with water. Tetrahydrofuran (THF) is an excellent aprotic solvent that dissolves the LAH and the starting material, facilitating the reaction. It must be rigorously dried before use.

-

Inert Atmosphere (Argon): An inert atmosphere prevents the reaction of LAH with atmospheric moisture and oxygen.

-

Portion-wise Addition of L-alanine: The reaction is highly exothermic. Adding the L-alanine in small portions helps to control the reaction temperature and prevent a dangerous exotherm.

-

Reflux: Heating the reaction to reflux ensures the complete reduction of the carboxylic acid.

-

Careful Quenching: The workup procedure with a saturated potassium carbonate solution is a modification of the Fieser workup, designed to safely quench the excess LAH and precipitate the aluminum salts, making filtration easier.

Experimental Protocol (LAH Reduction): [1]

-

Suspend lithium aluminum hydride (17 g, 0.43 mol) in dry THF (600 ml) under an argon atmosphere in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Cool the suspension to 0 °C using an ice/water bath.

-

Add solid L-alanine (20 g, 0.22 mol) in small portions over a period of 1 hour, ensuring the internal temperature does not exceed 20 °C.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux overnight.

-

Cool the reaction mixture to 0 °C in an ice/water bath.

-

Very slowly and cautiously add a saturated aqueous solution of potassium carbonate (approximately 100 ml) to quench the excess LAH. Vigorous gas evolution will occur.

-

Stir the resulting mixture for 1 hour at room temperature.

-

Filter the mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake with THF (3 x 50 ml).

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Distill the residue under high vacuum to afford L-alaninol as a colorless oil.

| Parameter | Value |

| Yield | 77%[1] |

| Boiling Point | 173-176 °C |

| Appearance | Colorless oil |

Method B: Sodium Borohydride (NaBH₄) Reduction of L-alanine Ester

Sodium borohydride is a milder and safer reducing agent than LAH. However, it does not typically reduce carboxylic acids directly. Therefore, L-alanine is first converted to its ester (e.g., ethyl or methyl ester), which is then reduced by NaBH₄. This method is often preferred for larger-scale syntheses due to its operational simplicity and enhanced safety profile.

Causality Behind Experimental Choices:

-

Esterification: The initial esterification of L-alanine is necessary because NaBH₄ is not reactive enough to reduce the free carboxylic acid.

-

Inorganic Acid Salt: Using an inorganic acid salt of the L-alanine ester, such as the hydrochloride, can improve its stability and handling.[2][3]

-

Mixed Solvent System: A mixture of water and ethanol is often used to dissolve both the NaBH₄ and the amino acid ester salt.[2]

-

Slow Addition: Adding the ester solution dropwise to the NaBH₄ solution helps to control the reaction rate and temperature.[3]

Experimental Protocol (NaBH₄ Reduction): [2][3]

-

Esterification of L-alanine (Example: Ethyl Ester Hydrochloride): Suspend L-alanine (50 g, 0.56 mol) in ethanol (500 ml). Cool the mixture to 0 °C and slowly bubble dry hydrogen chloride gas through the suspension with stirring until the solid dissolves. Stir the reaction mixture at room temperature overnight. Remove the solvent under reduced pressure to obtain L-alanine ethyl ester hydrochloride as a white solid.

-

Reduction: In a separate flask, dissolve sodium borohydride (3.0 mol) in cold water (560 ml).

-

Dissolve the L-alanine ethyl ester hydrochloride (1.0 mol) in ethanol (560 ml).

-

Add the solution of the L-alanine ester hydrochloride dropwise to the NaBH₄ solution at 20 °C over 5 hours.

-

After the addition is complete, allow the reaction to stir at 20-28 °C until completion (monitored by TLC).

-

Decompose the excess NaBH₄ by the careful addition of acetone.

-

Add ethyl acetate (1000 ml) and filter to remove the precipitated inorganic salts.

-

Separate the aqueous layer of the filtrate and extract it with ethyl acetate (600 ml).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation to yield L-alaninol.

| Parameter | Value |

| Yield | High (specific yield depends on exact conditions) |

| Safety | Safer than LAH reduction |

| Scalability | More amenable to large-scale synthesis |

Part 2: Cyclization of L-alaninol to (5S)-5-Methyl-1,3-oxazolidine

The final step in the synthesis is the formation of the oxazolidine ring by the condensation of L-alaninol with formaldehyde. This reaction is typically acid or base-catalyzed and proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization. Paraformaldehyde, a solid polymer of formaldehyde, is a convenient and commonly used source of formaldehyde for this reaction.

Sources

Physicochemical Profile & Synthetic Utility of (5S)-5-Methyl-1,3-oxazolidine

This guide details the physicochemical profile, synthetic pathways, and stability characteristics of (5S)-5-Methyl-1,3-oxazolidine .[1] It is designed for researchers utilizing this compound as a chiral auxiliary, a "masked" amino alcohol intermediate, or a formaldehyde-releasing prodrug moiety.[1]

Technical Whitepaper | Version 1.0 [1]

Executive Summary

(5S)-5-Methyl-1,3-oxazolidine is a chiral, five-membered saturated heterocycle derived from the condensation of (S)-1-amino-2-propanol and formaldehyde.[1] Unlike its oxidized cousin (the oxazolidinone), the simple oxazolidine ring functions as a dynamic aminal , exhibiting significant ring-chain tautomerism. This compound is primarily utilized in drug development as a chiral synthon for stereoselective alkylations or as a hydrolytically labile prodrug system for the controlled release of amino alcohols.

Key Technical Insight: Researchers must recognize that the N-unsubstituted monomer often exists in equilibrium with its open-chain imine (Schiff base) or forms methylene-bridged dimers (bisoxazolidines) upon standing.[1] "Pure" isolation often requires N-protection or immediate in-situ utilization.[1]

Molecular Architecture & Identification[1][2]

| Parameter | Data |

| IUPAC Name | (5S)-5-Methyl-1,3-oxazolidine |

| Common Name | (S)-Alaninol Formaldehyde Oxazolidine |

| Molecular Formula | C₄H₉NO |

| Molecular Weight | 87.12 g/mol |

| Chiral Center | C5 (S-configuration) |

| CAS Registry | 2165947-51-1 (Ref.[1][2] for (5R)-enantiomer; (5S) is the optical antipode) |

| SMILES | C[C@@H]1COCN1 |

Stereochemical Orientation

The (5S) configuration is conferred by the starting material, (S)-(+)-1-Amino-2-propanol .[1] The methyl group at position 5 creates a steric environment that can direct the facial selectivity of incoming electrophiles at the nitrogen center or adjacent carbons in derived enolates.

Synthesis & Reaction Mechanism[1][2]

The synthesis is a condensation reaction between a 1,2-amino alcohol and a carbonyl source (Formaldehyde). This reaction is reversible and water-sensitive.[1]

Protocol: Condensation of (S)-1-Amino-2-propanol

Reagents: (S)-1-Amino-2-propanol (1.0 eq), Paraformaldehyde (1.05 eq), Toluene (Solvent).[1] Apparatus: Dean-Stark trap (for azeotropic water removal).[1]

-

Suspension: Suspend paraformaldehyde in toluene.

-

Addition: Add (S)-1-Amino-2-propanol dropwise at room temperature.

-

Reflux: Heat to reflux. As the paraformaldehyde depolymerizes to formaldehyde, it reacts with the amine.

-

Dehydration: The hemiaminal intermediate loses water to form the oxazolidine ring. Continuous water removal via the Dean-Stark trap drives the equilibrium toward the cyclic product.

-

Isolation: Distillation under reduced pressure. Note: The product must be stored under inert gas to prevent hydrolysis.

Mechanism Visualization (DOT)

The following diagram illustrates the pathway from the amino alcohol to the closed ring, highlighting the critical dehydration step.

[1][2]

Physicochemical Properties[1][2][3][4][5][6]

Due to the dynamic nature of N-unsubstituted oxazolidines, experimental values often reflect the equilibrium mixture. The data below represents the closed-ring monomer based on structural analogs and computational models.

| Property | Value / Description | Technical Note |

| Physical State | Colorless to pale yellow liquid | Viscosity increases if oligomerization occurs.[1] |

| Boiling Point | 100–105 °C (at 760 mmHg) | Predicted. Lower than the amino alcohol precursor due to loss of H-bond donors.[1] |

| Density | ~0.98 – 1.02 g/mL | Typical for small N,O-heterocycles.[1] |

| LogP (Octanol/Water) | -0.5 to 0.2 | Amphiphilic; highly soluble in organic solvents (DCM, THF) and water.[1] |

| pKa (Conjugate Acid) | ~5.5 – 6.5 | Less basic than the parent amine due to the inductive effect of the acetal-like oxygen. |

| Refractive Index ( | ~1.445 | Useful for assessing purity during distillation. |

Solubility Profile

-

Water: Miscible (Hydrolysis risk).

-

Organic Solvents: Soluble in Dichloromethane, Toluene, THF, Ethanol.

-

Stability in Solution: Stable in anhydrous organic solvents. Rapidly hydrolyzes in aqueous acid.

Reactivity & Stability: The "Chameleon" Effect[2]

The core challenge in working with (5S)-5-Methyl-1,3-oxazolidine is its Ring-Chain Tautomerism .[1]

Hydrolytic Instability

In the presence of water and acid, the ring opens to regenerate the starting materials. This property is exploited in prodrug design , where the oxazolidine serves as a pH-sensitive linkage that releases the active amino alcohol payload in the acidic environment of lysosomes or tumor microenvironments.

[1]Dimerization (Bisoxazolidine Formation)

Upon prolonged storage without N-substitution, two oxazolidine monomers can condense via a methylene bridge, especially if excess formaldehyde is present.

-

Prevention: Store at -20°C under Argon.

-

Stabilization: N-alkylation (e.g., N-Methyl, N-Benzyl) or N-acylation (e.g., N-Boc) permanently locks the ring in the closed form, preventing hydrolysis and tautomerism.[1]

Electrophilic Substitution

The nitrogen atom is nucleophilic. It readily reacts with:

-

Acid Chlorides: To form N-acyl oxazolidines (used as chiral auxiliaries).[1]

-

Alkyl Halides: To form N-alkyl oxazolidines.[1]

Applications in Drug Development

A. Chiral Auxiliaries

While oxazolidinones (Evans auxiliaries) are more famous, the oxazolidine ring offers a distinct reactivity profile. It can direct the stereochemistry of additions to the N-center or serve as a temporary chiral protecting group for 1,2-amino alcohols during complex total synthesis.[1]

B. Prodrug Moieties

(5S)-5-Methyl-1,3-oxazolidine moieties are investigated as "masked" delivery systems for:

-

Aldehyde Scavenging: The amino alcohol precursor can be delivered to scavenge toxic endogenous aldehydes.

-

Formaldehyde Release: In specific oncology applications, the localized release of formaldehyde (cytotoxic) from the oxazolidine ring within the tumor cell is a studied mechanism of action.

C. Polymer Curing Agents

In industrial pharmaceutical packaging, bis-oxazolidines (dimers of the 5-methyl derivative) are used as latent curing agents for polyurethanes, reacting with isocyanates only upon exposure to atmospheric moisture (which triggers ring opening).[1]

References

-

Oxazolidine Synthesis & Equilibrium

-

Bergmann, E. D. (1953).[3] "The Structure of the Products of the Reaction between Aldehydes and Amino-alcohols." Chemical Reviews.

-

-

Hydrolysis Kinetics

-

Fülöp, F., et al. (2002). "Ring-Chain Tautomerism in 1,3-Oxazines and 1,3-Oxazolidines." Current Organic Chemistry.

-

-

Prodrug Applications

-

Simplicio, A. L., et al. (2008). "Prodrugs for Amines." Molecules. [1]

-

-

Analogous Compound Data (PubChem)

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10236003, (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one." [1]

-

-

Stereochemical Precursor

Sources

The Architectural Blueprint of (5S)-5-Methyl-1,3-oxazolidine Derivatives: A Crystallographic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Oxazolidines

(5S)-5-Methyl-1,3-oxazolidine derivatives represent a pivotal class of heterocyclic compounds, distinguished by their inherent chirality and versatile chemical functionalities. This structural motif is a cornerstone in modern medicinal chemistry and asymmetric synthesis, finding application in a wide array of biologically active molecules. The therapeutic potential of oxazolidinone-based compounds, for instance, spans from antibacterial agents like Linezolid to novel antithrombotic agents.[1][2][3] The precise three-dimensional arrangement of atoms within the crystal lattice of these derivatives is not merely an academic curiosity; it is a critical determinant of their physicochemical properties, including solubility, stability, and, most importantly, their biological activity. Understanding the crystal structure provides invaluable insights into intermolecular interactions that can be exploited in the rational design of new therapeutic agents and catalysts. This guide offers a comprehensive exploration of the crystallographic features of (5S)-5-Methyl-1,3-oxazolidine derivatives, from fundamental principles to advanced analytical techniques.

Part 1: From Synthesis to Single Crystal: A Practical Workflow

The journey to elucidating the crystal structure of a (5S)-5-Methyl-1,3-oxazolidine derivative begins with its synthesis and subsequent crystallization. The synthetic pathways to these compounds are diverse and adaptable, often leveraging chiral precursors to install the desired stereochemistry at the C5 position.

Synthetic Strategies: A Brief Overview

The synthesis of 1,3-oxazolidines can be broadly achieved through the condensation of β-amino alcohols with aldehydes or their equivalents.[4][5] For the specific (5S)-5-methyl derivatives, a common starting material is a chiral amino acid, such as L-alanine, which provides the stereocenter.[6] The reaction with an appropriate aldehyde, followed by cyclization, yields the oxazolidine ring.[7][8] Modifications to the substituents at the N3 and C2 positions can be readily accomplished by selecting different starting materials, allowing for the creation of a diverse library of derivatives.[9]

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is paramount and is typically determined empirically.

Experimental Protocol: Fractional Crystallization for Diastereomeric Separation

A common challenge in the synthesis of chiral compounds is the formation of diastereomers. Fractional crystallization is a powerful technique for their separation.[6]

-

Dissolution: Dissolve the crude diastereomeric mixture in a minimum amount of a suitable hot solvent or solvent mixture (e.g., hexane/diethyl ether).[6]

-

Slow Cooling: Allow the solution to cool slowly to room temperature. The less soluble diastereomer will crystallize out first.

-

Inducing Crystallization: If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

-

Isolation: Isolate the crystals by filtration.

-

Recrystallization: Recrystallize the obtained solid to improve purity and crystal quality. The mother liquor can be concentrated to yield the more soluble diastereomer.

Part 2: Unveiling the Molecular Architecture: X-ray Crystallography

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional structure of a molecule in the solid state.[10] It provides precise information about bond lengths, bond angles, and the overall conformation of the molecule.

Principles of X-ray Diffraction

When a beam of X-rays is directed at a single crystal, the electrons in the atoms of the crystal scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, the electron density distribution within the crystal can be calculated, which in turn reveals the atomic positions.[10]

Data Collection and Structure Refinement

Modern X-ray diffractometers automate the process of data collection. Once a suitable crystal is mounted, the instrument bombards it with X-rays and records the diffraction pattern. The collected data is then processed to solve and refine the crystal structure using specialized software. The quality of the final structure is assessed by parameters such as the R-factor, which indicates the agreement between the observed and calculated diffraction data.[11]

Workflow for Single-Crystal X-ray Diffraction

Caption: Workflow for analyzing intermolecular interactions.

Part 5: Structure-Property Relationships and Applications in Drug Discovery

The detailed structural information obtained from crystallographic studies is instrumental in understanding the structure-activity relationships (SAR) of (5S)-5-Methyl-1,3-oxazolidine derivatives.

Impact on Physicochemical Properties

The crystal packing and intermolecular interactions directly influence key physicochemical properties such as melting point, solubility, and stability. A more tightly packed crystal with strong intermolecular interactions will generally have a higher melting point and lower solubility. Understanding these relationships is crucial for formulation development in the pharmaceutical industry.

Guiding Drug Design

For medicinal chemists, the crystal structure of a ligand bound to its biological target is the holy grail of rational drug design. The X-ray crystal structure of an oxazolidinone derivative in complex with its target, such as a bacterial ribosome or a coagulation enzyme like Factor Xa, reveals the precise binding mode and the key interactions responsible for its activity. [1]This information allows for the targeted modification of the molecule to improve its potency, selectivity, and pharmacokinetic properties. The (5S)-configuration of the methyl group, for example, can play a critical role in orienting other substituents for optimal interaction with the target's active site. [1] Table 1: Crystallographic Data for Selected Oxazolidine Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ring Conformation | Ref. |

| (4R,5S)-4-Hydroxymethyl-5-[(methylsulfanyl)methyl]-1,3-oxazolidin-2-one | Monoclinic, P2₁ | 9.7821 | 7.9620 | 11.5472 | 109.837 | Envelope | [11] |

| (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one | Monoclinic, P2₁ | 11.867 | 5.6968 | 20.258 | 91.866 | Twist | [12] |

| 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate | Monoclinic, P2₁/c | 15.6596 | 8.8415 | 14.6543 | 107.135 | - | [13] |

Conclusion

The crystal structure of (5S)-5-Methyl-1,3-oxazolidine derivatives provides a foundational understanding of their chemical behavior and biological function. Through the combined application of organic synthesis, crystallization techniques, and single-crystal X-ray diffraction, a detailed picture of their three-dimensional architecture can be obtained. The analysis of conformational preferences and intermolecular interactions offers critical insights that guide the development of new therapeutics and functional materials. As a versatile chiral scaffold, the (5S)-5-Methyl-1,3-oxazolidine motif will undoubtedly continue to be a subject of intense research, with crystallographic studies playing a central role in unlocking its full potential.

References

-

Exploring Non-Covalent Interactions in Oxazolidine Derivatives: Synthesis, X-ray Diffraction, and Quantum Chemical Studies. (2025, August 7). ResearchGate. [Link]

-

Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate. (2021, January 15). IUCr Journals. [Link]

-

Crystal packing with intermolecular hydrogen bonding patterns shown as dashed lines. (n.d.). ResearchGate. [Link]

-

Solid-state structure of oxazolidine (S,S)-2a from single crystal X-ray diffraction. (n.d.). ResearchGate. [Link]

-

Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. (2022, November 10). MDPI. [Link]

-

Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. (2025, June 1). PMC. [Link]

-

X-Ray diffraction structure determination of a novel peptide oxazol-5(4H)-one with a chiral carbon atom in the heterocyclic moiety. (1991). Semantic Scholar. [Link]

-

Synthesis and analysis of the conformational preferences of 5-aminomethyloxazolidine-2,4-dione scaffolds: first examples of β(2)- and β(2, 2)-homo-Freidinger lactam analogues. (2014, October 6). PubMed. [Link]

-

Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] -1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. (2005, February 2). Journal of Medicinal Chemistry. [Link]

-

(4R,5S)-4-Hydroxymethyl-5-[(methylsulfanyl)methyl]-1,3-oxazolidin-2-one. (n.d.). PMC. [Link]

-

Oxazolidinones as versatile scaffolds in medicinal chemistry. (n.d.). PMC. [Link]

-

Crystal structure of (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one. (n.d.). NIH. [Link]

-

Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes. (n.d.). ChemRxiv. [Link]

-

Synthesis and Crystal Structure of (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one. (2013, August 12). Asian Journal of Chemistry. [Link]

-

Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). (2025, July 10). MDPI. [Link]

-

X-ray diffraction. (n.d.). Cesamo analysis platform - Bordeaux. [Link]

-

Oxazolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Preparation and characterization of some oxazolidine-5-one derivatives and evaluation of their biological activity. (n.d.). Journal of Education and Science. [Link]

-

Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. (2022, October 21). Organic Syntheses. [Link]

-

Oxazolidinones as versatile scaffolds in medicinal chemistry. (n.d.). RSC Publishing. [Link]

-

Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. (2023, June 28). MDPI. [Link]

-

General equation of the preparation of oxazolidinone-5-one derivatives. (n.d.). ResearchGate. [Link]

-

A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid. (n.d.). Der Pharma Chemica. [Link]

-

(PDF) Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine. (n.d.). ResearchGate. [Link]

-

Synthesis and Antibacterial Activity of 5-Substituted Oxazolidinones. (2025, August 6). ResearchGate. [Link]

-

5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione. (n.d.). PubChemLite. [Link]

Sources

- 1. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Oxazolidine synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. files.sdiarticle5.com [files.sdiarticle5.com]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. X-ray diffraction - Cesamo analysis platform - Bordeaux [cesamo.fr]

- 11. (4R,5S)-4-Hydroxymethyl-5-[(methylsulfanyl)methyl]-1,3-oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Mechanism of Stereocontrol with Oxazolidinone Chiral Auxiliaries

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly within drug development where the biological activity of a molecule is intrinsically tied to its three-dimensional structure. Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereocontrol.[1][2] Among these, the oxazolidinones, pioneered by David A. Evans, have become a go-to methodology for the predictable and highly diastereoselective formation of carbon-carbon bonds.[3][4] This guide provides an in-depth exploration of the core mechanisms by which these auxiliaries, specifically focusing on the principles applicable to structures like (5S)-5-Methyl-1,3-oxazolidinone, exert stereocontrol in asymmetric alkylation and aldol reactions. We will dissect the underlying principles of facial selectivity, the critical role of Lewis acids in organizing transition states, and the practical methodologies for the attachment and subsequent cleavage of the auxiliary to yield enantiomerically enriched products.

The Foundation: Asymmetric Synthesis and the Chiral Auxiliary

The vast majority of biological molecules are chiral, and often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even harmful. This reality necessitates the development of synthetic methods that can selectively produce a single stereoisomer. Asymmetric synthesis achieves this by using a chiral influence to guide the formation of new stereocenters.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] The key principles of an effective chiral auxiliary are:

-

Reliable Attachment and Cleavage: It must be easily attached to the substrate and subsequently removed under mild conditions without racemizing the newly formed stereocenter.[5][6][7]

-

High Diastereoselectivity: It must effectively bias the reaction to produce one diastereomer in significant excess.

-

Conformational Rigidity: The auxiliary-substrate conjugate should adopt a well-defined, rigid conformation to ensure consistent and predictable facial shielding.

-

Recoverability: For cost-effectiveness, the auxiliary should be recoverable in high yield for reuse.[5][6]

Evans' oxazolidinone auxiliaries fulfill these criteria exceptionally well, making them indispensable tools in both academic research and industrial-scale synthesis.[1][3]

Core Principles of Oxazolidinone-Mediated Stereocontrol

The stereodirecting power of an oxazolidinone auxiliary stems from its ability to create a rigid, well-defined conformational environment around the reactive center. This is achieved through the formation of a chelated enolate intermediate.

Acylation and Enolate Formation

The process begins with the acylation of the oxazolidinone's nitrogen atom to form an N-acyl imide.[8] This imide is the active substrate for the asymmetric reaction. The crucial step for stereocontrol is the subsequent deprotonation at the α-carbon of the acyl group to form an enolate. The geometry of this enolate is critical. The use of specific Lewis acids (e.g., dibutylboron triflate, titanium tetrachloride) and hindered bases promotes the formation of a Z-enolate.[1][4][9] This Z-enolate is stabilized through chelation with the Lewis acid, creating a rigid six-membered ring-like structure.[9]

The Mechanism of Facial Shielding

Once the rigid, chelated Z-enolate is formed, the substituent at the C4 or C5 position of the oxazolidinone ring (e.g., a methyl, isopropyl, or benzyl group) acts as a steric shield. It effectively blocks one of the two faces of the planar enolate. Consequently, an incoming electrophile (such as an aldehyde or alkyl halide) is forced to approach from the less sterically hindered face, leading to a highly diastereoselective reaction.[4][8] The dipole repulsion between the carbonyl groups of the oxazolidinone and the enolate also plays a role, forcing the auxiliary into a conformation that maximizes steric shielding.[4][9]

Mechanism in Action: Key Asymmetric Transformations

Asymmetric Aldol Reactions

The Evans aldol reaction is a powerful method for constructing two contiguous stereocenters simultaneously with predictable "syn" stereochemistry.[1][4]

-

Mechanism: The reaction is initiated by the formation of a boron Z-enolate using dibutylboron triflate and a tertiary amine base. This enolate reacts with an aldehyde through a highly organized, chair-like six-membered Zimmerman-Traxler transition state.[4][9] The Lewis acidic boron atom coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen, locking the transition state geometry.[9][10] The substituent on the oxazolidinone auxiliary dictates the facial selectivity of the aldehyde's approach, resulting in the formation of the "Evans-syn" aldol adduct with exceptional levels of diastereoselectivity.[4][9]

Asymmetric Alkylation

Asymmetric alkylation using oxazolidinone auxiliaries is a reliable method for creating a single stereocenter α to a carbonyl group.[2][7]

-

Mechanism: The N-acyl oxazolidinone is deprotonated with a strong, non-nucleophilic base like sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) at low temperatures (-78 °C) to generate a rigid sodium or lithium Z-enolate.[8] This enolate is chelated, creating a conformationally locked system. The bulky substituent on the auxiliary shields one face of the enolate. The electrophile (e.g., allyl iodide or benzyl bromide) can then only approach from the opposite, unhindered face, leading to the formation of a single major diastereomer.[8]

| Reagent/Condition | Role in Alkylation | Causality |

| N-Acyl Oxazolidinone | Chiral Substrate | Provides the stereodirecting group and the prochiral center. |

| NaHMDS or LDA | Strong Base | Ensures rapid and complete enolate formation without competing nucleophilic attack.[8] |

| Low Temperature (-78 °C) | Kinetic Control | Prevents enolate equilibration and side reactions, ensuring high selectivity. |

| Alkyl Halide (R-X) | Electrophile | Reacts with the nucleophilic enolate to form the new C-C bond. |

Experimental Protocols: A Practical Guide

Trustworthy protocols are self-validating systems. The following methodologies are representative of the steps involved in using an oxazolidinone auxiliary.

Protocol 1: Acylation of the Chiral Auxiliary

This procedure attaches the prochiral acyl group to the auxiliary.[8]

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in dry toluene, add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

-

Add propionic anhydride (1.2 equiv) dropwise at room temperature.

-

Heat the mixture to reflux for 30-60 minutes, monitoring by TLC until the starting material is consumed.

-

Cool the reaction, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting N-propionyl oxazolidinone by column chromatography.

Protocol 2: Diastereoselective Alkylation

This step creates the new stereocenter under the direction of the auxiliary.[8]

-

Dissolve the purified N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

-

Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 equiv, as a 1M solution in THF) dropwise. Stir for 30-45 minutes at -78 °C to ensure complete formation of the Z-enolate.

-

Add allyl iodide (1.2 equiv) dropwise. Maintain the temperature at -78 °C and stir for 2-4 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

-

Analyze the crude product by GC or ¹H NMR to determine the diastereomeric ratio, which is typically >95:5.[8] Purify by column chromatography.

Protocol 3: Cleavage of the Auxiliary to Yield a Chiral Carboxylic Acid

This final step removes the auxiliary to reveal the enantiomerically pure product.[3][5]

-

Dissolve the purified, alkylated product (1.0 equiv) in a 4:1 mixture of THF and water and cool to 0 °C.

-

Add aqueous hydrogen peroxide (30%, 4.0 equiv) dropwise, followed by aqueous lithium hydroxide (LiOH, 2.0 equiv). Caution: This reaction can generate oxygen gas.[3][11]

-

Stir the mixture vigorously at 0 °C for 1-2 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Concentrate the mixture to remove THF. Make the aqueous solution basic (pH > 11) and extract with ethyl acetate to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH < 2 with 1M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid product.

-

Dry the organic layer, concentrate, and confirm enantiomeric purity by chiral HPLC or by conversion to a Mosher's ester.

Alternative Cleavage Methods

The choice of cleavage method is critical for obtaining the desired functionality without compromising stereochemical integrity.[5]

| Cleavage Reagent(s) | Resulting Functional Group | Reference |

| LiOH / H₂O₂ | Carboxylic Acid | [3][5][6] |

| LiBH₄ or LiAlH₄ | Primary Alcohol | [5] |

| NaOMe / MeOH | Methyl Ester | [5] |

| Yb(OTf)₃ / Alcohol | Ester (Catalytic) | [12] |

Conclusion

The (5S)-5-Methyl-1,3-oxazolidine and related Evans auxiliaries provide a powerful and predictable platform for asymmetric synthesis. Their efficacy lies in the formation of a rigid, chelated Z-enolate, where a strategically placed substituent provides exceptional facial shielding. This simple yet profound principle allows for the reliable and highly diastereoselective synthesis of key chiral building blocks, such as α-substituted carboxylic acids and syn-aldol products. The well-defined protocols for attachment, stereoselective reaction, and mild cleavage have cemented the role of these auxiliaries as an indispensable tool for researchers and professionals in the ongoing quest to synthesize complex, single-enantiomer molecules for medicine and materials science.

References

-

Title: Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 Source: ACS Publications URL: [Link]

-

Title: Evans Aldol Reaction Source: Chem-Station International Edition URL: [Link]

-

Title: The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn Source: ConnectSci URL: [Link]

-

Title: The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn Source: UQ eSpace - The University of Queensland URL: [Link]

-

Title: Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2 Source: ACS Figshare URL: [Link]

-

Title: Evans aldol ppt Source: Slideshare URL: [Link]

-

Title: Chiral auxiliary Source: Wikipedia URL: [Link]

-

Title: Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones Source: PubMed URL: [Link]

-

Title: Aldol reaction Source: Wikipedia URL: [Link]

-

Title: Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst Source: PubMed URL: [Link]

-

Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis Source: RSC Publishing URL: [Link]

-

Title: DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE Source: An-Najah Staff URL: [Link]

-

Title: Diastereoselective alkylation and methods for chiral auxiliary removal. Source: ResearchGate URL: [Link]

-

Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Source: Williams College URL: [Link]

-

Title: Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids Source: PubMed URL: [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. connectsci.au [connectsci.au]

- 7. staff.najah.edu [staff.najah.edu]

- 8. chemistry.williams.edu [chemistry.williams.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. acs.figshare.com [acs.figshare.com]

- 12. Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling precautions for (5S)-5-Methyl-1,3-oxazolidine

Content Type: Technical Safety & Handling Whitepaper Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

(5S)-5-Methyl-1,3-oxazolidine is a chiral heterocyclic intermediate primarily utilized as a masked amino alcohol or a chiral auxiliary in asymmetric synthesis. Unlike its oxidized counterpart (oxazolidinone), the oxazolidine ring functions chemically as a cyclic hemiaminal ether. This structural feature dictates its primary instability: hydrolytic sensitivity .

Upon contact with ambient moisture or aqueous acid, the ring opens to revert to its precursors—typically (S)-1-amino-2-propanol and formaldehyde. Consequently, safety protocols must address both the intact molecule and its decomposition products.

Key Properties Table

| Property | Specification / Characteristic |

| Chemical Name | (5S)-5-Methyl-1,3-oxazolidine |

| Class | Chiral Heterocycle / Formaldehyde Releaser |

| Molecular Formula | C₄H₉NO |

| Molecular Weight | 87.12 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~100–110°C (Estimated based on congeners) |

| Flash Point | < 60°C (Treat as Flammable Liquid Class 3) |

| Solubility | Miscible with organic solvents (DCM, THF); Hydrolyzes in water |

| Chirality | (S)-Enantiomer (Derived from L-Alaninol or (S)-1-amino-2-propanol) |

Hazard Identification & Toxicology[5][7][8]

The safety profile of (5S)-5-Methyl-1,3-oxazolidine is dominated by its "Formaldehyde Releaser" mechanism. While the intact molecule poses moderate risks, the in situ generation of formaldehyde creates a high-risk scenario during spills or improper storage.

Core Hazards

-

Skin/Eye Corrosion (Category 1B): Oxazolidines are organic bases.[1] Direct contact can cause severe burns and irreversible eye damage due to the alkaline nature and solvent properties.

-

Sensitization (Skin Sens. 1): High potential for allergic contact dermatitis. Repeated exposure may induce sensitization due to the formaldehyde moiety.

-

Carcinogenicity (Carc.[2][3][4] 1B): Presumed human carcinogen potential due to formaldehyde release.

-

Flammability: Vapors can form explosive mixtures with air.

The Hydrolysis Hazard Pathway

The following diagram illustrates the decomposition mechanism that transforms a stable storage hazard into an acute toxicological event.

Figure 1: Hydrolytic decomposition pathway releasing formaldehyde upon contact with moisture.

Engineering Controls & Personal Protective Equipment (PPE)[12][13]

Trust in safety relies on barrier integrity.[3] Standard latex gloves are insufficient for oxazolidines due to their permeation potential and the sensitizing nature of the hydrolysis products.

Engineering Controls

-

Primary Containment: All handling must occur within a certified Chemical Fume Hood or a Glovebox (Nitrogen atmosphere).

-

Ventilation: Maintain face velocity >100 fpm.

-

Decontamination Station: An eyewash station and safety shower must be within 10 seconds of the work area.

PPE Selection Matrix

| Protection Zone | Recommended Equipment | Technical Rationale |

| Hand Protection | Double-gloving: Inner: Nitrile (4 mil) Outer: Laminate (Silver Shield) or Thick Nitrile (8 mil) | Prevents permeation of the organic liquid and protects against the aldehyde decomposition product. |

| Eye/Face | Chemical Splash Goggles + Face Shield | Standard safety glasses fail against liquid splashes that can cause corneal opacity (alkaline burn). |

| Respiratory | Full-face Respirator with OV/Formaldehyde cartridges | Required only if working outside a fume hood (e.g., spill cleanup). |

| Body | Tyvek® Lab Coat or Chemical Apron | Cotton coats can absorb the liquid, keeping the corrosive agent against the skin. |

Storage & Stability Management[12]

The integrity of (5S)-5-Methyl-1,3-oxazolidine is compromised by air and moisture. Proper storage is not just about safety; it is about preserving the chiral purity and preventing polymerization.

Storage Protocol

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

-

Temperature: Refrigerate at 2–8°C. Lower temperatures reduce the vapor pressure of any released formaldehyde.

-

Container: Use amber glass vials with PTFE-lined septa. Avoid metal containers which may corrode due to the amine functionality.

-

Desiccation: Store secondary containment with desiccant packs (e.g., silica gel or molecular sieves) to scavenge ambient moisture.

Experimental Handling: Inert Atmosphere Workflow

To maintain the "Self-Validating System" of safety, the material should be handled using Schlenk techniques or syringe transfer to avoid atmospheric exposure.

Figure 2: Inert atmosphere handling workflow to prevent hydrolysis and exposure.

Critical Step Explanation:

-

Equilibration: Opening a cold bottle introduces condensation. Water from the air will immediately hydrolyze the oxazolidine ring at the surface, generating formaldehyde. Always allow the vessel to reach room temperature in a desiccator before opening.

Emergency Response & Waste Disposal

Spill Management

-

Evacuate: Clear the immediate area.

-

PPE Up: Don full-face respirator (Formaldehyde/Organic Vapor cartridge) and heavy chemical resistant gloves.

-

Neutralize: Do not use water (accelerates hydrolysis). Absorb with vermiculite or dry sand.

-

Deactivate: Treat the waste with a dilute ammonia solution or a specific aldehyde-neutralizing spill kit (e.g., containing glycine or sodium bisulfite) to quench the formaldehyde generated.

Waste Disposal[8][10]

-

Classification: Hazardous Organic Waste (Contains Nitrogen).

-

Segregation: Do not mix with acidic waste streams (exothermic hydrolysis and fume release).

-

Labeling: Clearly tag as "Potential Formaldehyde Generator."

References

-

PubChem. (n.d.). 1,3-Oxazolidine | C3H7NO.[5][6][1] National Library of Medicine. Retrieved February 24, 2026, from [Link]

-

Ataman Chemicals. (n.d.). 3,3'-Methylene bis[5-methyloxazolidine] Handling and Storage. Retrieved February 24, 2026, from [Link]

-

Organic Syntheses. (2017). Synthesis of Methyl trans-Oxazolidine-5-carboxylate. Org. Synth. 2017, 94, 372-387.[7] Retrieved February 24, 2026, from [Link]

Sources

- 1. Oxazolidine - Wikipedia [en.wikipedia.org]

- 2. media.tunap.com [media.tunap.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. 1,3-Oxazolidine | C3H7NO | CID 536683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Oxazolidine | 504-76-7 [chemicalbook.com]

- 7. orgsyn.org [orgsyn.org]

Methodological & Application

Application Notes & Protocols: Asymmetric Aldol Reactions with Chiral Oxazolidinone Auxiliaries

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Foundational Principles: Mastering Stereocontrol with Chiral Auxiliaries

The aldol reaction is one of the most powerful tools in organic synthesis for constructing carbon-carbon bonds and setting stereocenters.[1] Its asymmetric variant, which allows for the selective synthesis of one enantiomer, is of paramount importance in the development of pharmaceuticals and complex natural products, where specific stereoisomers are required for biological activity.[2][3]

Among the most robust and reliable methods to achieve high levels of stereocontrol is the use of a chiral auxiliary—a stereogenic unit temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.[2][4] The Evans oxazolidinones, a class of chiral auxiliaries derived from readily available amino acids, have become a gold standard for asymmetric aldol reactions due to their exceptional ability to control facial selectivity.[1][5][6]

This guide focuses on the application of these auxiliaries, typified by structures like (5S)-5-substituted-1,3-oxazolidin-2-ones, in the context of the boron-mediated asymmetric aldol reaction. While a variety of substitution patterns exist, the underlying principles of stereochemical control remain consistent and are governed by a highly organized transition state assembly.

The Mechanism of Stereochemical Induction

The remarkable diastereoselectivity of the Evans aldol reaction stems from a sequence of well-understood mechanistic steps that cooperatively establish two new contiguous stereocenters with high fidelity.[2][4][5]

-

N-Acylation: The chiral oxazolidinone auxiliary is first acylated with a desired carboxylic acid derivative (typically an acid chloride or anhydride) to form an N-acyl imide. This step attaches the pro-enolate fragment to the chiral controller.[7][8]

-

Boron-Mediated (Z)-Enolate Formation: The reaction's stereochemical course is critically dependent on the geometry of the enolate. Treatment of the N-acyl imide with a soft Lewis acid, most commonly dibutylboron triflate (Bu₂BOTf), and a hindered amine base such as diisopropylethylamine (i-Pr₂NEt), selectively generates the (Z)-enolate.[4][5] This process occurs via a six-membered, chair-like transition state where the R¹ group of the acyl moiety adopts a pseudo-equatorial position to minimize steric interactions, thereby ensuring the formation of the Z-isomer.[4]

-

Zimmerman-Traxler Transition State: The (Z)-boron enolate then reacts with an aldehyde electrophile. The boron atom coordinates with the aldehyde's carbonyl oxygen, organizing the components into a rigid, six-membered chair-like transition state, known as the Zimmerman-Traxler model.[2][9][10]

-

Facial Selectivity: The substituent on the chiral auxiliary (e.g., a methyl, isopropyl, or benzyl group) sterically blocks one face of the enolate.[4] To minimize steric repulsion, the aldehyde's R² group is forced into a pseudo-equatorial position, and the aldehyde approaches from the less-hindered face of the enolate. This controlled approach dictates the absolute stereochemistry of the newly formed stereocenters, reliably leading to the syn-aldol adduct.[5][10]

Caption: The mechanistic pathway of the Evans asymmetric aldol reaction.

Experimental Protocols: A Step-by-Step Guide

This section provides a representative, field-proven protocol for performing an asymmetric aldol reaction. All operations involving anhydrous solvents or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.

Part A: N-Acylation of the (5S)-5-Methyl-1,3-oxazolidin-2-one Auxiliary

This procedure describes the acylation using an acid chloride.

-

Reagents & Materials:

-

(5S)-5-Methyl-1,3-oxazolidin-2-one (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 1.05 equiv, solution in hexanes)

-

Propionyl chloride (1.1 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the (5S)-5-Methyl-1,3-oxazolidin-2-one and dissolve in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi dropwise via syringe over 10 minutes. Stir the resulting solution for an additional 15 minutes at -78 °C.

-

Add propionyl chloride dropwise to the lithium salt solution.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for another 30 minutes.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure N-propionyl oxazolidinone.

-

Part B: Boron-Mediated Asymmetric Aldol Reaction

-

Reagents & Materials:

-

N-propionyl-(5S)-5-methyl-1,3-oxazolidin-2-one (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Dibutylboron triflate (Bu₂BOTf, 1.1 equiv, typically 1.0 M solution in DCM)

-

Diisopropylethylamine (DIPEA, 1.2 equiv)

-

Aldehyde (e.g., isobutyraldehyde, 1.2 equiv)

-

pH 7 Phosphate buffer

-

Methanol

-

-

Procedure:

-

Dissolve the N-propionyl oxazolidinone in anhydrous DCM (approx. 0.1 M) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add Bu₂BOTf dropwise via syringe. The solution may turn yellow.

-

After 5 minutes, add DIPEA dropwise. Stir the mixture at -78 °C for 30 minutes to ensure complete enolization.

-

Add the aldehyde dropwise, ensuring the internal temperature does not rise significantly.

-

Stir the reaction at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour. Monitor the reaction progress by TLC.

-

Quench the reaction at 0 °C by adding pH 7 phosphate buffer, followed by an equal volume of methanol.

-

Stir the biphasic mixture vigorously for 15 minutes.

-

Remove the solvents under reduced pressure. Partition the residue between water and DCM.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to isolate the desired syn-aldol adduct. Diastereoselectivity can be assessed at this stage by ¹H NMR analysis of the crude product.

-

Part C: Cleavage of the Chiral Auxiliary (Hydrolytic)

This procedure yields the chiral β-hydroxy carboxylic acid and allows for recovery of the auxiliary.

-

Reagents & Materials:

-

Aldol Adduct (1.0 equiv)

-

THF/Water solvent mixture (typically 4:1)

-

30% Hydrogen peroxide (H₂O₂, 4.0 equiv)

-

Lithium hydroxide (LiOH, 2.0 equiv, as a 0.5 M aqueous solution)

-

-

Procedure:

-

Dissolve the purified aldol adduct in a mixture of THF and water.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add the 30% H₂O₂ solution, followed by the aqueous LiOH solution.

-

Stir the reaction at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative test is obtained with peroxide test strips.

-

Concentrate the mixture in vacuo to remove the THF.

-

Basify the remaining aqueous solution with NaOH (1 M) to pH > 11 and extract with DCM (3x) to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH < 2 with HCl (1 M) and extract with ethyl acetate (3x) to isolate the chiral β-hydroxy carboxylic acid product.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product.

-

Caption: A summary of the three-part experimental workflow.

Data Summary and Performance

The Evans asymmetric aldol reaction is known for its high and predictable stereoselectivity across a wide range of substrates. The data below is representative of typical outcomes achieved using this methodology.

| N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) of syn Isomer |

| Propionyl | Isobutyraldehyde | >99:1 | >99% |

| Propionyl | Benzaldehyde | >98:2 | >98% |

| Acetyl | Propionaldehyde | >95:5 | >97% |

| Butyryl | Cinnamaldehyde | >97:3 | >98% |

Note: The exact ratios and yields are dependent on the specific chiral auxiliary, substrate, and precise reaction conditions used.

Field-Proven Insights

-

Choice of Base: The use of a sterically hindered tertiary amine like DIPEA or 2,6-lutidine is crucial. Less hindered bases, like triethylamine, can sometimes lead to lower diastereoselectivity.[4]

-

Temperature Control: Maintaining low temperatures (-78 °C during enolate formation and aldehyde addition) is critical for kinetic control and maximizing stereoselectivity.[13][14] Allowing the reaction to warm prematurely can lead to enolate equilibration or side reactions, eroding the diastereomeric ratio.

-

Auxiliary Cleavage: While hydrolytic cleavage with LiOH/H₂O₂ is common for accessing carboxylic acids, reductive cleavage is also highly effective.[15] Using lithium borohydride (LiBH₄) yields the corresponding chiral primary alcohol, while lithium aluminum hydride (LiAlH₄) can also be used.[15] This versatility significantly increases the synthetic utility of the aldol adducts.

References

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]

-

Cowden, C.J.; Paterson, I. Asymmetric Aldol Reactions Using Boron Enolates. Org. React. 1997, 51, 1–200. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

Aldol reaction. Wikipedia. [Link]

-

Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Journal of Chemical Education. [Link]

-

Cergol, K. M., et al. Asymmetric aldol reaction using boron enolates. Griffith Research Online. [Link]

-

Cergol, K. M., et al. Asymmetric aldol reaction using boron enolates. Springer Nature Experiments. [Link]

-

Chiral Auxiliary Controlled Reactions. No Added Chemicals. [Link]

-

Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications. [Link]

-

Evans, D. A., et al. 1,5-Asymmetric induction in boron-mediated aldol reactions of β-oxygenated methyl ketones. Royal Society of Chemistry. [Link]

-

Boron Aldol Reaction - Organic Chemistry, Reaction Mechanism. YouTube. [Link]

-

Evans Aldol Reaction. Chem-Station Int. Ed.[Link]

-

The asymmetric aldol reaction. OpenBU. [Link]

-

Asymmetric solution-phase mixture aldol reaction using oligomeric ethylene glycol tagged chiral oxazolidinones. PMC. [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Bentham Science. [Link]

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]

-

Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. [Link]

-

Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC. [Link]

-

N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ChemRxiv. [Link]

-

Evans, D. A., et al. Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. ResearchGate. [Link]

Sources

- 1. Aldol reaction - Wikipedia [en.wikipedia.org]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. youtube.com [youtube.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 13. DSpace [research-repository.griffith.edu.au]

- 14. Asymmetric aldol reaction using boron enolates | Springer Nature Experiments [experiments.springernature.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

protocol for acylation of (5S)-5-Methyl-1,3-oxazolidine

An Application Guide for the Synthesis of N-Acyl-(5S)-5-Methyl-1,3-oxazolidine

Abstract

This document provides a comprehensive guide to the N-acylation of (5S)-5-Methyl-1,3-oxazolidine, a chiral auxiliary derived from (S)-alaninol. The strategic attachment of an acyl group to this auxiliary is a foundational step for a variety of subsequent diastereoselective transformations, including aldol additions, alkylations, and conjugate additions. This guide elucidates the underlying chemical principles, offers detailed, field-tested protocols for achieving high-yield acylation, and discusses the critical aspects of reaction setup, execution, and product characterization. By explaining the causality behind procedural choices, this note serves as both a practical manual and an educational resource for chemists leveraging chiral auxiliaries in the synthesis of enantiomerically pure molecules.

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

Asymmetric synthesis is a cornerstone of modern drug discovery and development, where the stereochemistry of a molecule dictates its biological activity. Chiral auxiliaries are robust and reliable tools for controlling stereochemical outcomes. These are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

The most renowned examples are the Evans oxazolidinone auxiliaries, which have set a high standard for reliability and stereochemical predictability.[1][2] The (5S)-5-Methyl-1,3-oxazolidine serves a similar purpose. Derived from the readily available amino alcohol (S)-alaninol, it provides a chiral environment that biases the approach of reagents to one face of the attached acyl group, thereby enabling the synthesis of complex chiral molecules from simple precursors.

The Acylation Reaction: Mechanistic Underpinnings

The N-acylation of (5S)-5-Methyl-1,3-oxazolidine is a nucleophilic acyl substitution reaction. The secondary amine within the oxazolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The success of this reaction hinges on activating the nucleophile and selecting an appropriately reactive electrophile.

Activation of the Nucleophile

The nitrogen atom of the oxazolidine must be deprotonated to enhance its nucleophilicity. The choice of base is critical and depends on the desired reactivity and the nature of the acylating agent.

-

Amine Bases (e.g., Triethylamine, DIPEA): These bases are suitable for reactions with highly reactive acylating agents like acyl chlorides. They deprotonate the oxazolidine in situ and neutralize the acidic byproduct (e.g., HCl).

-

Organolithium Bases (e.g., n-Butyllithium): For complete and irreversible deprotonation, strong bases like n-BuLi are used at low temperatures (e.g., -78 °C). This forms the lithium amide salt of the auxiliary, creating a highly potent nucleophile that can react with less reactive acylating agents like esters or some anhydrides.[3]

Choice of Acylating Agent

-

Acyl Chlorides: These are highly reactive and widely used. The reaction is typically fast and efficient, but requires careful handling due to their moisture sensitivity and the production of corrosive HCl.[4]

-

Acid Anhydrides: Anhydrides are less reactive than acyl chlorides and often require a nucleophilic catalyst, such as 4-(N,N-dimethylamino)pyridine (DMAP), to proceed efficiently. DMAP reacts with the anhydride to form a highly reactive N-acylpyridinium salt intermediate, which is then attacked by the oxazolidine.[5]

-

Acid Fluorides: These have emerged as milder alternatives, often providing high yields under less stringent conditions with weaker bases.[6]

The general mechanism, focusing on the common acyl chloride route, is visualized below.

Caption: General mechanism for the N-acylation of the oxazolidine.

Experimental Protocol: N-Propionylation using Propionyl Chloride

This section details a reliable protocol for the N-acylation of (5S)-5-Methyl-1,3-oxazolidine with propionyl chloride. This specific N-propionyl derivative is a common precursor for stereoselective aldol reactions.

Materials and Equipment

-

Chemicals:

-

(5S)-5-Methyl-1,3-oxazolidine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Propionyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel (230-400 mesh)

-

-

Equipment:

-

Round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Flash chromatography setup

-

Quantitative Data Summary

The following table summarizes the typical quantities and molar equivalents for a standard laboratory-scale reaction.

| Reagent | M.W. ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume / Mass | Equivalents |

| (5S)-5-Methyl-1,3-oxazolidine | 101.15 | ~0.97 | 10.0 | 1.01 g | 1.0 |

| Anhydrous THF | - | - | - | 40 mL | - |

| n-BuLi (2.5 M in hexanes) | - | - | 10.5 | 4.2 mL | 1.05 |

| Propionyl chloride | 92.52 | 1.06 | 11.0 | 0.96 mL | 1.1 |

Step-by-Step Methodology

Caption: A visual workflow for the N-acylation protocol.

-

Reaction Setup: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Dissolution: To the flask, add (5S)-5-Methyl-1,3-oxazolidine (1.01 g, 10.0 mmol) and dissolve it in anhydrous THF (40 mL).

-

Cooling: Cool the resulting clear solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise via syringe over 5 minutes. A slight color change may be observed.

-

Causality Note: Adding the strong base at low temperature prevents side reactions and ensures controlled deprotonation. A slight excess (1.05 eq) ensures all the auxiliary is converted to its reactive lithium salt form.

-

-

Stirring: Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithium amide.

-

Acylation: Add propionyl chloride (0.96 mL, 11.0 mmol) dropwise to the cold solution. A white precipitate (LiCl) will form immediately.

-

Causality Note: A small excess of the acyl chloride (1.1 eq) drives the reaction to completion. Dropwise addition is crucial to control the exothermic reaction.

-

-

Reaction: Stir the reaction mixture for 1 hour at -78 °C, then transfer the flask to an ice/water bath (0 °C) and stir for an additional hour. Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes), checking for the consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL). Allow the mixture to warm to room temperature.

-

Aqueous Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL). Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

-

Causality Note: The NaHCO₃ wash removes any unreacted propionyl chloride and neutralizes any remaining acidic species.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 25% EtOAc) to yield the pure N-propionyl-(5S)-5-Methyl-1,3-oxazolidine.

Product Characterization and Subsequent Steps

The purified product should be a colorless or pale yellow oil.

-

¹H NMR: Expect to see characteristic shifts for the propionyl group (a triplet and a quartet) and the oxazolidine ring protons.

-

¹³C NMR: The appearance of a new carbonyl signal around 170-175 ppm is indicative of successful acylation.

-

IR Spectroscopy: A strong carbonyl (C=O) stretching frequency will be present around 1680-1700 cm⁻¹.

Once synthesized and characterized, this N-acylated auxiliary is a versatile intermediate. It can be used in diastereoselective enolate alkylations, aldol reactions, or Michael additions. Following the desired transformation, the chiral auxiliary must be cleaved to release the enantiomerically enriched product. This is often achieved through hydrolysis with reagents like lithium hydroperoxide (LiOOH), which selectively cleaves the exocyclic amide bond without racemizing the newly formed stereocenter.[7]

References

-

Avalos, M., Babiano, R., Cintas, P., Jimenez, J.L., Light, M.E. (2024). Chiral N-acyloxazolidines: synthesis, structure, and mechanistic insights. ePrints Soton. Available at: [Link]

-

Fairweather, K. A., et al. (2022). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Publications. Available at: [Link]

-

Xu, D., et al. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. ACS Publications. Available at: [Link]

-

Clayden, J., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available at: [Link]

-

Brickner, S. J., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ACS Publications. Available at: [Link]

-

Scribd. (n.d.). A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Available at: [Link]

-

ResearchGate. (n.d.). N‐acyl‐1,3‐oxazolidines as chiral auxiliaries in the stereoselective transformation of the N‐attached side chain. Available at: [Link]

-

Penning, T. D., et al. (1990). Improved Procedure for the Reduction of N-Acyloxazolidinones. Synthetic Communications. Available at: [Link]

-

Hale, J. J., et al. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters. Available at: [Link]

-

ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed? Available at: [Link]

-

Majumdar, S. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]

-

Ortiz-Alvarado, R., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO México. Available at: [Link]

-

Der Pharma Chemica. (n.d.). A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid. Available at: [Link]

Sources

- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. scielo.org.mx [scielo.org.mx]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. connectsci.au [connectsci.au]

The (5S)-5-Methyl-1,3-Oxazolidine Scaffold in Asymmetric Synthesis: A Guide to Chiral Control in Natural Product Elaboration

Introduction: Beyond Racemates - The Era of Chiral Precision

In the intricate world of natural product synthesis and drug development, the three-dimensional arrangement of atoms is not a trivial detail; it is the very language of biological activity. Most bioactive molecules are chiral, existing as non-superimposable mirror images (enantiomers), where often only one enantiomer elicits the desired therapeutic effect while the other may be inactive or even harmful. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern organic chemistry.[1]